

in vitro potency of CEP-28122 against ALK

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An in-depth technical guide on the in vitro potency of CEP-28122 against Anaplastic Lymphoma Kinase (ALK). This document is intended for researchers, scientists, and drug development professionals.

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal translocations, gene amplification, or point mutations, becomes a potent oncogenic driver in various cancers.[1][2] These cancers include anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1][3] This has established ALK as a critical molecular target for cancer therapy. [1][4] CEP-28122, a diaminopyrimidine derivative, is a highly potent, selective, and orally bioavailable inhibitor of ALK.[5][6][7] Preclinical studies have demonstrated its robust and selective pharmacological efficacy against ALK-positive cancer cells in vitro and in vivo.[1][5][8]

Biochemical Potency

CEP-28122 demonstrates sub-nanomolar potency against recombinant ALK kinase activity. The inhibitory activity was determined using an enzyme-based Time-Resolved Fluorescence (TRF) assay.

Table 1: Enzymatic Potency of CEP-28122 against ALK



Target	IC50 (nM)
Recombinant ALK	1.9 ± 0.5
[5][9]	

Cellular Potency

CEP-28122 effectively inhibits the proliferation of human cancer cell lines that are positive for ALK genetic alterations. This anti-proliferative effect is concentration-dependent and is a direct result of the inhibition of ALK tyrosine phosphorylation.[1][3][5] In ALK-positive cells, treatment with CEP-28122 leads to growth inhibition and the induction of apoptosis, as evidenced by caspase 3/7 activation.[5][6] Conversely, ALK-negative cell lines show minimal to no response to CEP-28122 at similar concentrations, highlighting its selectivity.[5]

Table 2: Cellular Potency of CEP-28122 in ALK-Positive Cancer Cell Lines



Cell Line	Cancer Type	ALK Status	Cellular Effect	IC50 (nM)
Karpas-299	Anaplastic Large-Cell Lymphoma	NPM-ALK Positive	Growth Inhibition	20[9]
Sup-M2	Anaplastic Large-Cell Lymphoma	NPM-ALK Positive	Growth Inhibition	Not explicitly stated, but concentration-dependent inhibition observed[5]
NCI-H2228	Non-Small Cell Lung Cancer	EML4-ALK Positive	Growth Inhibition	Concentration-dependent inhibition observed[5]
NCI-H3122	Non-Small Cell Lung Cancer	EML4-ALK Positive	Growth Inhibition	Concentration- dependent inhibition observed[5]
NB-1	Neuroblastoma	ALK Amplified (WT)	Growth Inhibition	Concentration-dependent inhibition observed[5]
SH-SY5Y	Neuroblastoma	ALK Activating Mutation (F1174L)	Growth Inhibition	Concentration- dependent inhibition observed[5]
NB-1643	Neuroblastoma	ALK Activating Mutation (R1275Q)	Growth Inhibition	Concentration- dependent inhibition observed[5]

Kinase Selectivity



To assess its specificity, CEP-28122 was screened against a panel of 259 protein kinases at a concentration of 1 μ mol/L. The results indicated that CEP-28122 is a highly selective ALK inhibitor. It exhibited no to weak inhibition against the majority of the kinases tested.[5] Only 15 kinases showed more than 90% inhibition at this high concentration.[5] The IC50 value for most other kinases is at least 10-fold higher than that for ALK, with the exception of the RSK family of kinases.[5]

Table 3: Selectivity Profile of CEP-28122

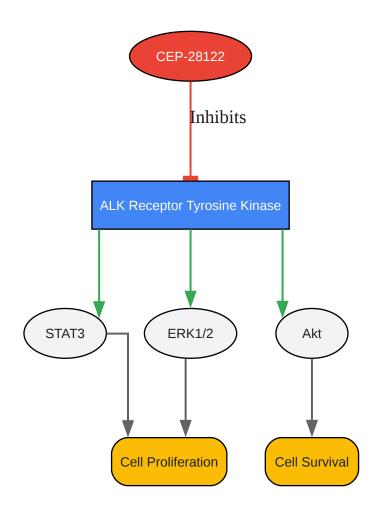
Kinase	IC50 (nM)
ALK	1.9 ± 0.5[9]
Flt4	46 ± 10[9]
Rsk2	7-19
Rsk3	7-19
Rsk4	7-19

Mechanism of Action and Signaling Pathway

CEP-28122 exerts its therapeutic effect by directly inhibiting the kinase activity of ALK. In ALK-positive cancer cells, the constitutively active ALK protein phosphorylates itself and a range of downstream effector proteins, activating signaling pathways that promote cell proliferation, survival, and growth. CEP-28122 blocks this initial phosphorylation step.

Treatment with CEP-28122 leads to a concentration-dependent inhibition of ALK autophosphorylation (e.g., at Tyr664 in NPM-ALK).[5] This, in turn, suppresses the phosphorylation of key downstream signaling molecules, including STAT3, Akt, and ERK1/2 in Sup-M2 cells.[5][6]





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Caption: ALK signaling pathway and inhibition by CEP-28122.

Experimental Protocols Enzymatic Kinase Assay (Time-Resolved Fluorescence - TRF)

This assay quantifies the direct inhibitory effect of CEP-28122 on ALK's enzymatic activity.

- Reagents: Recombinant ALK kinase domain, a suitable peptide substrate, ATP, and the testing compound (CEP-28122).
- Procedure:
 - The recombinant ALK enzyme is incubated with varying concentrations of CEP-28122.



- The kinase reaction is initiated by adding the peptide substrate and ATP.
- The reaction is allowed to proceed for a defined period at a specific temperature.
- The amount of phosphorylated substrate is detected using a phosphorylation-specific antibody, often labeled with a fluorophore suitable for TRF detection.
- Data Analysis: The fluorescence signal, which is proportional to the extent of substrate phosphorylation, is measured. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the CEP-28122 concentration.[5]

Cellular Proliferation and Viability Assay (MTS Assay)

This assay measures the effect of CEP-28122 on the growth and viability of cancer cell lines.

- Cell Lines: ALK-positive (e.g., Karpas-299, Sup-M2, NCI-H2228) and ALK-negative (e.g., HuT-102, Toledo) cells.[5]
- Procedure:
 - Cells are seeded in 96-well plates and allowed to adhere overnight.
 - The cells are then treated with a range of concentrations of CEP-28122 (e.g., 3–3,000 nmol/L) or a vehicle control for a specified duration (e.g., 48 hours).[5][6]
 - After the treatment period, a solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and an electron coupling reagent (phenazine ethosulfate) is added to each well.
 - The plates are incubated to allow viable cells to convert the MTS into a formazan product.
 - The absorbance of the formazan product is measured at 490 nm using a plate reader.
- Data Analysis: The absorbance is directly proportional to the number of living cells. The
 percentage of growth inhibition is calculated relative to vehicle-treated cells, and IC50 values
 are determined.[5]

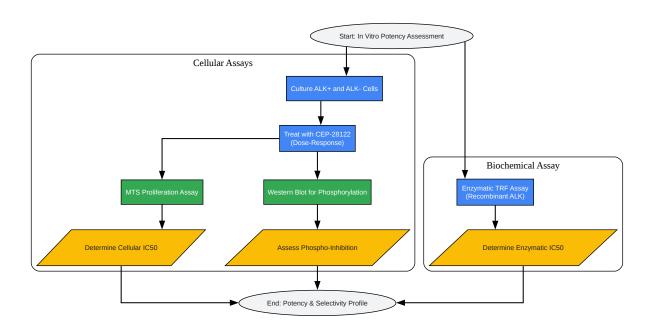
Western Blot Analysis for Protein Phosphorylation



This method is used to assess the inhibition of ALK autophosphorylation and the phosphorylation of its downstream targets within the cell.

- Cell Lines: ALK-positive cell lines such as Sup-M2 or Karpas-299.[5]
- Procedure:
 - Cells are treated with various concentrations of CEP-28122 for a defined period (e.g., 2 hours).[5][6]
 - Following treatment, cells are lysed to extract total protein.
 - Protein concentrations are determined to ensure equal loading.
 - Proteins are separated by size using SDS-PAGE and then transferred to a membrane (e.g., PVDF).
 - The membrane is probed with primary antibodies specific for phosphorylated forms of ALK, STAT3, Akt, and ERK1/2.
 - The membrane is also probed with antibodies for the total (phosphorylated and unphosphorylated) forms of these proteins as loading controls.
 - Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via chemiluminescence.
- Data Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels to determine the degree of inhibition at different CEP-28122 concentrations.[5]





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Caption: Workflow for assessing the in vitro potency of CEP-28122.

Activity Against Resistance Mutations

A significant challenge in ALK-targeted therapy is the emergence of acquired resistance mutations within the ALK kinase domain.[10][11] Common mutations that confer resistance to first and second-generation ALK inhibitors include L1196M (the "gatekeeper" mutation) and G1202R.[11][12] While the primary studies on CEP-28122 focused on its activity against wild-type and constitutively active ALK, the efficacy of any new ALK inhibitor against these clinically relevant resistance mutations is a critical aspect of its profile. Detailed quantitative data on the



in vitro potency of CEP-28122 against a comprehensive panel of these resistance mutations is not extensively available in the provided search results. Further investigation would be required to fully characterize its potential in a resistance setting.

Conclusion

CEP-28122 is a highly potent and selective inhibitor of ALK. It demonstrates low nanomolar efficacy in both enzymatic and cellular assays, effectively suppressing ALK phosphorylation and downstream signaling pathways, which leads to growth inhibition and cytotoxicity in ALK-dependent cancer cells. Its high selectivity for ALK over other kinases suggests a favorable therapeutic window. The comprehensive in vitro characterization of CEP-28122 underscores its potential as a valuable agent for the treatment of ALK-driven malignancies.

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